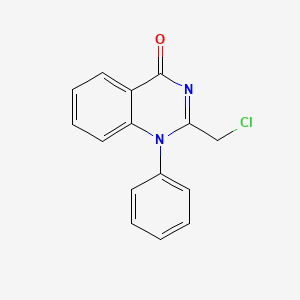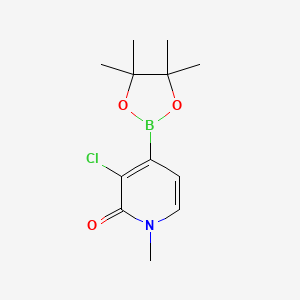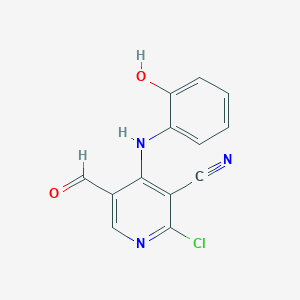
Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- is a modified nucleoside analog It is structurally similar to adenosine, a key component of nucleic acids, but with specific modifications that confer unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-amino-3’-deoxy-2’-O-methyl- typically involves the modification of adenosine at the 3’ and 2’ positions. One common method includes the use of flexizymes, which are ribozymes capable of charging amino acids onto tRNAs.
Industrial Production Methods
Industrial production of this compound may involve enzymatic reactions using tRNA nucleotidyltransferase and 3’-NH2-ATP. This method ensures the efficient and scalable production of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- undergoes several types of chemical reactions, including:
Oxidation: The amino group at the 3’ position can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Applications De Recherche Scientifique
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for various biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of adenosine, 3’-amino-3’-deoxy-2’-O-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis. By incorporating into nucleic acids, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxyadenosine: Lacks the amino group at the 3’ position and the methyl group at the 2’ position.
2’-O-Methyladenosine: Contains a methyl group at the 2’ position but lacks the amino group at the 3’ position.
Cordycepin (3’-deoxyadenosine): Similar to adenosine, 3’-amino-3’-deoxy-2’-O-methyl-, but without the 2’-O-methyl group.
Uniqueness
Adenosine, 3’-amino-3’-deoxy-2’-O-methyl- is unique due to the presence of both the amino group at the 3’ position and the methyl group at the 2’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
444020-62-6 |
|---|---|
Formule moléculaire |
C11H16N6O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O3/c1-19-8-6(12)5(2-18)20-11(8)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18H,2,12H2,1H3,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
Clé InChI |
VIEMRHCKBJXZFL-HUKYDQBMSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)









